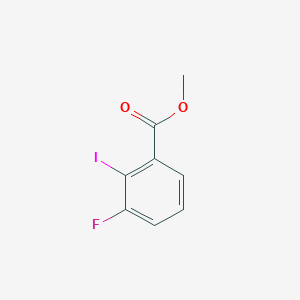

Methyl 2-iodo-3-fluorobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 3-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJSLNJIWQBQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306372 | |

| Record name | Methyl 3-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-78-2 | |

| Record name | Methyl 3-fluoro-2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry Approaches for Methyl 2 Iodo 3 Fluorobenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. These methods can be broadly categorized by their level of theory and computational cost, ranging from highly accurate but demanding ab initio methods to more approximate but faster semi-empirical techniques.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-to-large-sized molecules due to its favorable balance of accuracy and computational efficiency. For a molecule like Methyl 2-iodo-3-fluorobenzoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), can elucidate key aspects of its electronic nature. scirp.org

DFT is used to calculate the distribution of electron density, from which numerous properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com In a typical substituted benzoate (B1203000), the HOMO is often located over the substituted aromatic ring, while the LUMO may be distributed over other parts of the molecule, such as the ester group. mdpi.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the electrostatic potential on the electron density surface, identifying regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential, while the hydrogen atoms and the area around the iodine atom (due to its potential for halogen bonding) could exhibit positive potential. These studies are critical for predicting how the molecule will interact with other reagents. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Substituted Benzoates (Note: This table is illustrative, based on typical findings for related compounds, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Typical Value/Observation | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures overall molecular polarity. |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally more intensive than DFT but can offer higher accuracy for certain properties. dicle.edu.trresearchgate.net

For this compound, ab initio calculations are particularly useful for predicting precise geometric parameters (bond lengths, bond angles, and dihedral angles) and for determining the relative energies of different conformers. The rotation around the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group leads to different spatial arrangements. Ab initio calculations can identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers for rotation between different conformers. acs.org For instance, studies on similar haloethyl benzenes have successfully used ab initio methods to identify and quantify the relative stability of anti and gauche conformers, revealing how repulsive interactions between halogen substituents and the phenyl ring's π-cloud can destabilize certain geometries. nih.gov

Semi-empirical methods, such as AM1 and PM3, simplify the complex equations of ab initio theory by incorporating parameters derived from experimental data. This makes them significantly faster, allowing for the rapid exploration of the potential energy surface of larger molecules.

While less accurate for electronic properties than DFT or ab initio methods, semi-empirical methods are well-suited for preliminary conformational analysis of flexible molecules like this compound. They can quickly scan the rotational landscape to identify a set of low-energy conformers. These initial structures can then be used as starting points for more accurate, high-level DFT or ab initio geometry optimizations and energy calculations, providing a more efficient workflow for finding the most stable molecular structures.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures (often in the gas phase), Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's conformational landscape to be explored in a simulated environment, such as in a solvent box, at a given temperature and pressure.

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates over time. This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can influence its preferred conformation. By tracking the dihedral angles of the ester group relative to the aromatic ring over the course of a simulation (typically nanoseconds to microseconds), one can map the conformational landscape and determine the population of different conformational states. This provides a more realistic understanding of the molecule's structure and dynamics than static calculations alone. Although specific MD studies on this compound are scarce, the methodology is widely applied in drug discovery and materials science to understand molecular interactions and stability. google.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

For this compound, DFT and MP2 methods can calculate vibrational frequencies corresponding to its Infrared (IR) spectrum. scirp.org While raw calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, they can be scaled using empirical factors to achieve excellent agreement. scirp.org These calculations allow for the confident assignment of specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the ester, C-F stretch, and various aromatic ring modes.

Similarly, NMR chemical shifts (¹H, ¹³C) can be predicted with high accuracy using methods like Gauge-Including Atomic Orbital (GIAO). acs.org Studies on substituted benzoyl compounds have shown that DFT methods (like BLYP) can reproduce experimental spectral patterns and trends effectively. acs.org For complex aromatic systems, computational prediction is invaluable for assigning peaks, especially in regions where signals overlap. However, it has been noted that for heavier atoms like iodine, standard basis sets may yield poor results, and caution is warranted. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Substituted Benzoate (Note: This table demonstrates the principle of spectroscopic prediction. The values are representative examples from related compounds.)

| Spectroscopic Data | Experimental Range | Typical Computational Prediction Method | Expected Accuracy |

| IR: C=O Stretch (Ester) | 1715-1730 cm⁻¹ | DFT (B3LYP/6-31G*) with scaling | ± 10-20 cm⁻¹ |

| ¹H NMR: Aromatic Protons | 7.0-8.2 ppm | GIAO-DFT | ± 0.2-0.5 ppm |

| ¹³C NMR: Carbonyl Carbon | 165-170 ppm | GIAO-DFT | ± 2-5 ppm |

Computational Studies on Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule like this compound, which is often used as an intermediate in synthesis, computational studies can explore its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. acs.org DFT calculations are widely used to determine the activation energies (the energy difference between reactants and the transition state), which dictate the reaction rate. acs.orgresearchgate.net For instance, in iodine-catalyzed reactions, DFT has been used to show how the iodine atom can activate substrates and lower reaction barriers. osti.govvhu.edu.vn Computational studies on related hypervalent iodine reagents have detailed how the iodine center can act as a Lewis acid to activate functional groups, a role that could be relevant in reactions involving this compound. researchgate.net By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism, providing insights that guide the development of new synthetic methods and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tjnpr.orgmdpi.com This approach is pivotal in modern drug discovery, offering a predictive framework to estimate the activity of new chemical entities, thereby prioritizing synthetic efforts and reducing the costs and time associated with experimental screening. researchgate.net For this compound and its analogues, QSAR can be a powerful tool to predict their potential biological activities, such as antimicrobial or anticancer effects, based on their structural and physicochemical properties. ontosight.airesearchcommons.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, statistical methods can be employed to build a predictive model. scielo.br

A hypothetical QSAR study for predicting the antibacterial activity of a series of substituted benzoates, including this compound, would involve several key steps:

Applications and Advanced Research Directions Involving Methyl 2 Iodo 3 Fluorobenzoate and Its Derivatives

Organic Synthesis Applications

The strategic placement of the iodo and fluoro groups on the benzene (B151609) ring of methyl 2-iodo-3-fluorobenzoate makes it a highly useful intermediate in various organic reactions.

Building Block for Complex Organic Molecule Synthesis

This compound serves as a fundamental starting material for the synthesis of intricate organic molecules. The presence of both an iodine and a fluorine atom on the aromatic ring provides orthogonal handles for sequential chemical transformations. fluorochem.co.ukambeed.com The iodine atom can readily participate in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of various carbon-based substituents. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and is often retained in the final product to enhance its biological activity or other properties. ambeed.com This dual functionality makes it a key component in the construction of complex molecular architectures. unibo.it

For instance, the iodine can be displaced through metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom can direct the regioselectivity of subsequent reactions or be used to tune the physicochemical properties of the final compound. This strategic utility is crucial in the multi-step synthesis of natural products and other complex organic targets.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and materials science. google.com this compound is a valuable precursor for the synthesis of a variety of advanced heterocyclic systems. fluorochem.co.uk The iodo and fluoro groups can be manipulated to facilitate the construction of fused ring systems and other complex heterocyclic structures.

For example, intramolecular cyclization reactions involving the iodo group and a suitably positioned nucleophile can lead to the formation of various nitrogen-, oxygen-, or sulfur-containing heterocycles. The fluorine atom can modulate the reactivity of the aromatic ring, influencing the outcome of these cyclization reactions and the properties of the resulting heterocyclic compounds. mdpi.com

Synthesis of Radiolabeled Probes for Imaging and Tracing

The iodine atom in this compound makes it a suitable precursor for the synthesis of radiolabeled compounds for use in medical imaging techniques like Positron Emission Tomography (PET). nih.gov The non-radioactive iodine can be replaced with a radioactive isotope of iodine, such as ¹²³I, or the entire iodo-benzoate scaffold can be used to introduce a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F). researchgate.netgla.ac.uk

These radiolabeled probes are designed to target specific biological molecules or processes in the body. researchgate.net Once administered, their distribution can be visualized using PET scanners, providing valuable diagnostic information and insights into disease mechanisms. The synthesis of these probes often involves late-stage fluorination or iodination reactions, where the unique reactivity of precursors like this compound is advantageous. nih.gov The development of efficient methods for introducing ¹⁸F into aromatic rings is an active area of research, with arylbenziodoxoles derived from iodo-benzoic acids showing promise as precursors for radiofluorination. researchgate.net

Medicinal Chemistry and Pharmaceutical Research

The structural motifs present in this compound and its derivatives are of significant interest in the field of medicinal chemistry for the development of new therapeutic agents. lookchem.com

Development of Biologically Active Compounds

This compound serves as a key starting material for the synthesis of a wide array of biologically active compounds. The presence of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes and interact with target proteins. smolecule.com The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to improve metabolic stability and binding affinity. ambeed.comresearchgate.net

Researchers have utilized derivatives of halogenated benzoates to create compounds with a range of biological activities. smolecule.com For example, the modification of natural products like altholactone (B132534) with halogenated benzoate (B1203000) groups has been shown to improve their antifungal and anticancer properties. researchgate.net

Table 1: Examples of Biologically Active Compounds Derived from Halogenated Benzoates

| Compound Class | Starting Material/Motif | Biological Activity | Research Focus |

|---|---|---|---|

| Piperidine Derivatives | Fluorinated building blocks | Anticancer, Analgesic, Antipsychotic | Synthesis of novel therapeutic agents mdpi.com |

| Quinoxaline (B1680401) Derivatives | Substituted benzoates | Anticancer (Tyrosine kinase inhibition) | Development of targeted cancer therapies nih.gov |

| Halogenated Altholactone Derivatives | Halogenated benzoates | Antifungal, Anticancer | Improving the potency of natural products researchgate.net |

Investigation of Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. The rationale behind this research lies in the established role of halogenated compounds in cancer therapy. The introduction of fluorine and iodine can significantly alter the electronic and steric properties of a molecule, leading to enhanced interactions with biological targets involved in cancer progression. researchgate.net

Studies have shown that certain quinoxaline derivatives, which can be synthesized from precursors like this compound, exhibit potent anticancer activity by inhibiting key enzymes such as tyrosine kinases. nih.gov Furthermore, novel derivatives of propanehydrazide incorporating halogenated phenyl moieties have demonstrated cytotoxicity against glioblastoma and breast cancer cell lines. nih.gov The development of such compounds highlights the importance of halogenated benzoates as scaffolds for the design of new anticancer drugs. researchgate.net

Table 2: Research Findings on Anticancer Activity of Related Compounds

| Compound/Derivative | Cancer Cell Line | Key Findings |

|---|---|---|

| Halogenated benzoate altholactone derivatives | Cholangiocarcinoma (CCA) cells | Showed greater inhibitory activity on Topo IIα enzyme than the parent altholactone. researchgate.net |

| Quinoxaline derivatives | HCT-116 and MCF-7 | Exhibited promising anticancer activity with low micromolar IC₅₀ values. nih.gov |

Exploration of Antimicrobial Efficacy

The antimicrobial potential of halogenated benzoic acid derivatives is a significant area of scientific inquiry. While direct studies on this compound are limited, research on related compounds provides insight into the potential antimicrobial applications of this structural class. The presence of halogen substituents on the benzoate ring is often associated with enhanced activity against various microbial pathogens.

Investigations into benzoate derivatives have demonstrated their promise as lead compounds for developing new antimicrobial agents. For instance, some benzoate compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. Research on related amino-fluorobenzoate derivatives has also indicated potential for significant inhibition against several bacterial strains, suggesting they could serve as a basis for new antibiotic development.

A study on a metal complex, zinc 2-fluorobenzoate (B1215865) with nicotinamide, systematically evaluated its antibacterial effects against a panel of bacteria. The complex showed a notable dose-dependent antibacterial effect against all tested strains at higher concentrations (9.34 mM and 18.67 mM). dergipark.org.tr The bacteria tested included Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Klebsiella pneumoniae. dergipark.org.tr At a concentration of 4.67 mM, the complex was effective against most of the tested species, with the exception of B. cereus and E. coli. dergipark.org.tr These findings underscore the potential of fluorobenzoate structures as a scaffold for developing new antibacterial agents.

Table 1: Antibacterial Activity of Zinc 2-Fluorobenzoate Nicotinamide Complex

| Bacterial Strain | Activity at 9.34 mM | Activity at 18.67 mM |

|---|---|---|

| Bacillus subtilis | Moderate | Good |

| Pseudomonas aeruginosa | Moderate | Good |

| Staphylococcus aureus | Moderate | Good |

| Escherichia coli | Moderate | Good |

| Bacillus cereus | Moderate | Good |

| Klebsiella pneumoniae | Moderate | Good |

Data sourced from a study on the antibacterial effects of a zinc 2-fluorobenzoate complex. dergipark.org.tr

Anti-inflammatory Agent Research

Derivatives of iodinated and fluorinated benzoic acids are being explored for their potential as anti-inflammatory agents. Aromatic amides derived from 2-iodobenzoic acid, a related structural precursor, are known to be used in the production of pharmaceutical compounds with anti-inflammatory properties. researchgate.net The anti-inflammatory effects of some related fluorinated benzoate compounds may be linked to their ability to inhibit pro-inflammatory cytokines. Additionally, research into compounds like Methyl 5-amino-2-chloro-3-fluorobenzoate has pointed towards potential anti-inflammatory applications. The collective findings suggest that the specific arrangement of halogen substituents on the benzoate ring, as seen in this compound, is a feature of interest in the search for novel anti-inflammatory molecules.

Design of Enzyme Inhibitors and Receptor Ligands

This compound serves as a valuable building block in the synthesis of complex molecules designed to interact with biological targets such as enzymes and receptors. The specific placement of the iodo and fluoro groups on the benzene ring allows for precise chemical modifications and targeted molecular design.

In the field of receptor ligand development, this compound has been explicitly used as a starting material in the synthesis of orexin (B13118510) receptor modulators. google.com Orexin receptors are involved in regulating various physiological processes, and modulators of these receptors are investigated for treating a range of disorders. google.com

Furthermore, closely related compounds are instrumental in creating enzyme inhibitors. For example, Methyl 4-bromo-3-fluorobenzoate is a key intermediate in the synthesis of novel topoisomerase inhibitors. sgul.ac.uk These inhibitors are being developed to address the critical issue of bacterial resistance to existing antibiotics like fluoroquinolones. sgul.ac.uk The structural features of this compound make it suitable for use in cross-coupling reactions, which are fundamental in constructing the biaryl systems often found in kinase inhibitors. Its utility extends to the synthesis of various biologically active molecules where it can function as a key intermediate for introducing specific structural motifs. fluorochem.co.uk

Materials Science Applications

The unique electronic and steric properties conferred by the fluorine and iodine substituents make this compound and its precursors valuable in the field of materials science.

Polymer Additives and Modifiers

Fluorinated compounds are known to be used as additives to modify and enhance the properties of polymers. The incorporation of fluorinated benzoate derivatives can improve characteristics such as thermal stability and mechanical strength. Precursors like 5-Fluoro-2-iodobenzoic acid are noted for their application in developing polymer additives. ambeed.com The general use of fluorinated aromatics in polymer synthesis suggests that this compound could serve a similar role as an additive or a monomeric unit to impart specific functionalities to a polymer chain. fluorochem.co.uk

Development of Functional Materials

This compound and its parent acid are key intermediates in the creation of advanced functional materials. These building blocks are utilized in the synthesis of ligands for Metal-Organic Frameworks (MOFs) and linkers for Covalent Organic Frameworks (COFs). fluorochem.co.ukambeed.com MOFs and COFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. The structure of the organic linker, which can be derived from compounds like this compound, dictates the final properties of the framework. Additionally, related iodobenzoic acids are used in the development of other functional materials, highlighting the versatility of this chemical class. ambeed.com

Environmental Remediation Studies

The study of fluorinated benzoic acids in the environment is a dual-faceted issue, encompassing their use as tracers in hydrology and their existence as pollutants requiring remediation.

Due to their stability, certain di- and poly-fluorinated benzoates have been successfully used as conservative tracers to track the movement of groundwater in hydrological experiments. iaea.org Understanding their transport through soil and water is crucial for evaluating health risks and planning remediation for contaminated sites. iaea.org

Conversely, fluorinated aromatic compounds, including fluorobenzoates, are recognized as environmental pollutants, often originating from the breakdown of pesticides. researchgate.net Their persistence and potential health concerns necessitate research into their biodegradation. researchgate.netnih.gov Studies have shown that the microbial degradation of fluorobenzoate isomers varies significantly depending on the position of the fluorine atom. researchgate.net For instance, under anaerobic, denitrifying conditions, bacteria have been shown to degrade 2-fluorobenzoate and 4-fluorobenzoate (B1226621). researchgate.net However, 3-fluorobenzoate (B1230327) has been observed to be recalcitrant, or resistant to degradation, under the same conditions. researchgate.net This differential biodegradability is a critical factor in assessing the environmental fate of these compounds and developing effective bioremediation strategies. nih.govresearchgate.net

Role in Microbial Dehalogenation Processes

Microbial dehalogenation is a critical biochemical process where microorganisms remove halogen substituents from organic molecules. This is often the key initial step in the breakdown of halogenated environmental pollutants. oup.com The process can occur under both aerobic and anaerobic conditions through several mechanisms, including reductive, oxidative, and hydrolytic reactions. bohrium.com

Anaerobic bacteria, in particular, have demonstrated a capacity for "dehalorespiration," where they use halogenated compounds as electron acceptors to conserve energy for growth. oup.com This process is catalyzed by enzymes called reductive dehalogenases. nih.gov

Several bacterial genera are known for their ability to dehalogenate aryl halides:

Dehalococcoides : Strains of Dehalococcoides mccartyi, such as CBDB1, are renowned for their ability to reductively dehalogenate a wide range of chlorinated and brominated aromatic compounds. acs.orgtandfonline.com The process is dependent on a vitamin B12-containing enzyme, and quantum chemical models suggest that an inner-sphere electron transfer from the B12 cofactor to the halogen substituent is a likely rate-determining step. acs.orgacs.org However, studies also predict that fluorobenzenes are generally resistant to dehalogenation by this mechanism. nih.gov

Desulfitobacterium : This genus also contains species capable of dehalorespiration with aryl halides. oup.comtandfonline.com Enrichment cultures containing Desulfitobacterium have shown ortho-dechlorination activity on compounds like 2,3-dichlorophenol. tandfonline.com

Syntrophus : Syntrophus aciditrophicus has been shown to reductively dehalogenate 3-fluorobenzoate, resulting in the stoichiometric accumulation of benzoate and fluoride. researchgate.net

Aureobacterium : An Aureobacterium species was found to degrade 4-fluorobenzoate, suggesting a different, likely oxidative, pathway. asm.org

The position and type of halogen significantly influence the susceptibility of a compound to microbial dehalogenation. For a molecule like this compound, the presence of two different halogens at ortho and meta positions presents a complex substrate for microbial enzymes. Research on related compounds indicates that reductive dehalogenation often proceeds by removing halogens from the most electrophilic positions.

| Microorganism | Halogenated Substrate(s) | Dehalogenation Finding | Citation |

| Dehalococcoides mccartyi strain CBDB1 | Chlorobenzenes, Bromobenzenes | Catalyzes reductive dehalogenation via a B12-dependent mechanism. | nih.govacs.org |

| Desulfitobacterium dichloroeliminans | 2,3-Dichlorophenol (2,3-DCP) | Shows ortho-dechlorination activity, converting 2,3-DCP to 2-chlorophenol (B165306) and 3-chlorophenol. | tandfonline.com |

| Syntrophus aciditrophicus | 3-Fluorobenzoate | Reductively dehalogenates the substrate to benzoate. | researchgate.net |

| Aureobacterium sp. strain RHO25 | 4-Fluorobenzoate | Degrades the compound with stoichiometric release of fluoride, suggesting an oxidative pathway. | asm.org |

| Bacterial Consortium | 2-, 3-, and 4-Fluorobenzoate | Whole genome sequencing revealed the presence of enzymes and pathways for the degradation of various fluorobenzoate isomers. | nih.gov |

Biodegradation of Halogenated Aromatic Compounds

The complete biodegradation of halogenated aromatic compounds is a multi-step process that microorganisms use to convert these often-toxic substances into central metabolites for energy and cell growth. bohrium.comnih.gov This process is generally divided into three stages:

Upper Pathway: Initial reactions that modify functional groups or side chains. For a compound like this compound, this could involve the hydrolysis of the methyl ester group to form 2-iodo-3-fluorobenzoate.

Middle Pathway: This stage involves the critical dehalogenation step(s) and the opening of the aromatic ring. bohrium.comnih.gov As discussed previously, dehalogenation can occur reductively under anaerobic conditions or via oxygenase-catalyzed reactions in aerobic bacteria. slideshare.net Following dehalogenation, the resulting benzoate or a substituted catechol is cleaved by dioxygenase enzymes. For instance, benzoate degradation in many Pseudomonas species proceeds through catechol and the ortho-cleavage pathway. researchgate.net

Lower Pathway: The intermediates from the ring cleavage are funneled into central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide and water. nih.gov

The presence of a fluorine atom, as in this compound, adds a layer of complexity. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds particularly recalcitrant to degradation. researchgate.net However, some microorganisms have evolved specific pathways to handle them. For example, the degradation of 4-fluorobenzoate by Aureobacterium sp. proceeds through the formation of 4-hydroxybenzoate (B8730719) and then 3,4-dihydroxybenzoate before ring cleavage. asm.org The ability to degrade fluorinated benzoates has also been identified in bacterial consortia from industrial sites. nih.gov

The biodegradation of these compounds provides an environmentally friendly and cost-effective technology for cleaning up contaminated sites. bohrium.com

| Bacterial Genus | Halogenated Aromatic Compound | Degradation Pathway/Key Step | Citation |

| Pseudomonas | Benzoate (as a model) | Degrades via the ortho-cleavage pathway involving catechol 1,2-dioxygenase. | researchgate.net |

| Aureobacterium | 4-Fluorobenzoate | A new pathway involving initial hydroxylation to 4-hydroxybenzoate, followed by conversion to 3,4-dihydroxybenzoate. | asm.org |

| Halomonas | Benzoic Acid, 4-Hydroxybenzoic Acid | Utilizes the β-ketoadipate pathway for degradation. | conicet.gov.ar |

| Syntrophus | Fluorobenzoate isomers | Metabolism involves reductive dehalogenation. | researchgate.net |

| Rhodococcus | Halogenated Aromatic Compounds | Known to catabolize a wide variety of aromatic compounds through diverse pathways. | mdpi.com |

Future Perspectives and Emerging Research Areas for Halogenated Benzoates

The study of halogenated benzoates and their microbial degradation continues to evolve, driven by the need for effective bioremediation strategies for persistent pollutants. Future research is poised to advance in several key areas:

Enzyme Engineering and Synthetic Biology : A deeper understanding of the mechanisms of dehalogenase enzymes opens the door to protein engineering. nih.gov By modifying the active sites of these enzymes, it may be possible to enhance their activity, broaden their substrate range to target specific recalcitrant compounds, or improve their stability for industrial applications. Synthetic biology approaches could be used to design and construct novel microbial pathways or entire microbial consortia optimized for the complete mineralization of complex mixtures of halogenated pollutants. nih.govmdpi.com

Genomic and 'Omics' Approaches : The application of metagenomics, transcriptomics, and proteomics is crucial for discovering novel degradation pathways and understanding how microbial communities respond to halogenated pollutants in the environment. mdpi.com These 'omics' technologies can help identify the key microbial players and the specific genes and enzymes involved in the breakdown of compounds like fluorinated benzoates in complex soil and sediment matrices. mdpi.com

Exploration of Novel Microbial Resources : There is a vast, untapped reservoir of microbial diversity in underexplored environments, such as marine sediments, deep-sea vents, and hypersaline habitats. frontiersin.org Bioprospecting in these areas could lead to the discovery of novel microorganisms and enzymes with unique capabilities for dehalogenating and degrading persistent organic pollutants. frontiersin.org

Advanced Bioremediation Technologies : Future research will likely focus on optimizing and implementing advanced bioremediation strategies. This includes the development of more effective bioaugmentation techniques, where specialized microbial cultures are introduced to contaminated sites. mdpi.com Other emerging technologies include the use of microbial fuel cells to simultaneously generate electricity and degrade pollutants, and phytoremediation, which uses plants and their associated microbes to clean up contaminants. mdpi.comnih.gov

Understanding Multi-Compound Pollution : Real-world contaminated sites rarely contain a single pollutant. Future studies must address the biodegradation of complex mixtures, where the presence of one compound can inhibit or enhance the degradation of another. mdpi.com Research into the metabolic networks of microbial consortia will be essential for developing robust bioremediation strategies that are effective in these challenging environments.

Q & A

Basic: What spectroscopic methods are most effective for characterizing Methyl 2-iodo-3-fluorobenzoate?

Answer:

Key techniques include NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity), mass spectrometry (EI-MS or HRMS for molecular weight validation and fragmentation patterns), and X-ray crystallography (for unambiguous structural determination). For crystallographic refinement, SHELXL is widely used due to its robust algorithms for handling small-molecule data . Mass spectral interpretation should reference databases like NIST Standard Reference Data to validate fragmentation pathways .

Basic: What safety protocols are critical when handling this compound?

Answer:

Adhere to PPE standards (gloves, lab coat, eye protection) and ensure proper ventilation. Store in a cool, dry place away from oxidizers and ignition sources. Refer to hazard codes such as H318 (causes serious eye damage) and H335 (respiratory irritation) for risk mitigation . For spill response, use inert absorbents and avoid aqueous washes to prevent unintended reactions.

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments of this compound?

Answer:

Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data to model heavy atoms (iodine) and light atoms (fluorine, oxygen) accurately . ORTEP-3 can visualize thermal ellipsoids to assess positional disorder or anisotropic displacement parameters, which are critical for distinguishing between isosteric substituents (e.g., iodine vs. bromine) . Contradictions between NMR and crystallographic data often arise from dynamic effects in solution; temperature-dependent NMR studies can reconcile these discrepancies.

Advanced: How to optimize synthetic routes for this compound to maximize yield and purity?

Answer:

Start with methyl 3-fluorobenzoate and employ electrophilic iodination using N-iodosuccinimide (NIS) under acidic conditions. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). For scale-up, consider microwave-assisted synthesis to reduce reaction time. Characterize intermediates using ¹⁹F NMR to track fluorinated byproducts, which are common in aromatic substitution reactions.

Advanced: How to design cross-coupling reactions involving this compound as a substrate?

Answer:

Leverage the iodine substituent for Ullmann coupling or Sonogashira reactions , using Pd/Cu catalysts. Optimize solvent polarity (e.g., DMF for polar substrates) and base (e.g., Cs₂CO₃ for deprotonation). Analyze regioselectivity via GC-MS or HPLC, and compare with computational models (DFT) to predict reaction pathways. For steric hindrance from the methyl ester, employ bulky ligands (e.g., XPhos) to enhance catalytic efficiency.

Advanced: How to address contradictions between theoretical and experimental spectroscopic data?

Answer:

Perform multivariate statistical analysis (e.g., PCA) to identify outliers in datasets. Cross-validate NMR chemical shifts with computational tools (e.g., DFT-based predictions using Gaussian). For mass spectrometry, compare experimental fragmentation patterns with NIST database entries . If crystallographic data conflicts with solution-phase observations (e.g., rotational isomerism), conduct variable-temperature NMR or IR studies to probe dynamic behavior.

Basic: What are the best practices for documenting synthetic and analytical data in publications?

Answer:

Follow IUPAC guidelines for nomenclature and SI units. Include detailed experimental sections with reaction conditions (temperature, solvent, catalyst loading), characterization data (NMR shifts, MS peaks, crystallographic CCDC numbers), and statistical validation (e.g., R-factors for XRD). Use tables to compare yields, melting points, and spectral data across batches. Reference methodologies from crystallography software (SHELX , ORTEP ) and spectral databases (NIST ).

Advanced: How to validate the purity of this compound in complex matrices?

Answer:

Combine HPLC-DAD (diode array detection) with GC-MS to separate and identify trace impurities. For halogenated byproducts, use ICP-MS to quantify residual iodine or fluorine. In crystallography, assess purity via Rint values during refinement; values >5% suggest contamination . Cross-correlate results with elemental analysis (C, H, N, halogen content) for stoichiometric validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。